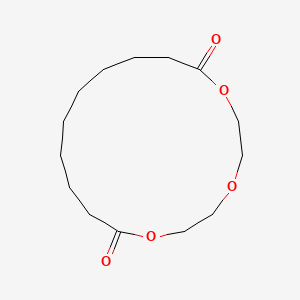

1,4,7-Trioxacycloheptadecane-8,17-dione

Description

1,4,7-Trioxacycloheptadecane-8,17-dione is a macrocyclic compound featuring a 17-membered ring containing three oxygen atoms and two ketone groups (diones) at positions 8 and 15. Its structure enables host-guest chemistry, where the ring cavity and oxygen donors facilitate selective interactions with metal ions or organic substrates.

Properties

IUPAC Name |

1,4,7-trioxacycloheptadecane-8,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O5/c15-13-7-5-3-1-2-4-6-8-14(16)19-12-10-17-9-11-18-13/h1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVWQLAYKBYIHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(=O)OCCOCCOC(=O)CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401602 | |

| Record name | 1,4,7-trioxacycloheptadecane-8,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73528-29-7 | |

| Record name | 1,4,7-trioxacycloheptadecane-8,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1,4,7-Trioxacycloheptadecane-8,17-dione can be synthesized through the reaction of decanedioic acid and diethylene glycol. The reaction involves the formation of ester linkages between the carboxylic acid groups of decanedioic acid and the hydroxyl groups of diethylene glycol, followed by cyclization to form the desired cyclic compound . The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification and cyclization processes.

Chemical Reactions Analysis

1,4,7-Trioxacycloheptadecane-8,17-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone groups can yield alcohols.

Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4,7-Trioxacycloheptadecane-8,17-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclic ethers and ketones.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4,7-Trioxacycloheptadecane-8,17-dione involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s ketone groups and ether linkages play a crucial role in its reactivity. The pathways involved include nucleophilic attack on the carbonyl carbon, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Key Observations:

Ring Size and Chelation Capacity: The 11-membered 1,4,7-trioxacycloundecane-8,11-dione exhibits high selectivity for Bi³⁺ due to its optimal cavity size (~1.03 Å ionic radius of Bi³⁺) and three oxygen donors . The 13-membered variant’s stability under mass spectrometry suggests structural rigidity, possibly due to balanced ring strain and oxygen donor positioning .

Synthetic Methods :

- 1,4,7-Trioxacycloundecane-8,11-dione is synthesized via sol-gel methods using maleic acid and bis(chloroethyl) ether under high dilution to favor cyclization . Larger rings like the 17-membered compound may require modified conditions (e.g., templated synthesis).

Functional Group Influence: All trioxacyclo-diones share ketone groups, but their positions (e.g., 8,11 vs. 8,17) alter electron density and coordination geometry. Non-trioxacyclo compounds like 2-amino-1,4,7,8-tetrahydropteridine-4,7-dione lack oxygen-rich macrocycles, limiting metal chelation but enabling biological interactions .

Metal Ion Selectivity

- 1,4,7-Trioxacycloundecane-8,11-dione: Demonstrated near-complete Bi³⁺ removal (98% efficiency) in competitive solutions containing 14 metal ions, attributed to preorganized oxygen donors and cavity size .

- 1,4,7-Trioxacycloheptadecane-8,17-dione : Theoretical models suggest larger cavities could enhance selectivity for ions like Pb²⁺ or Cd²⁺, but experimental validation is needed.

Analytical and Environmental Relevance

- 1,4,7-Trioxacyclotridecane-8,13-dione : Its detection via GC/HRMS highlights utility in environmental monitoring, where fragmentation patterns aid identification in complex matrices .

Biological Activity

1,4,7-Trioxacycloheptadecane-8,17-dione is a cyclic compound known for its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on diverse research findings.

1,4,7-Trioxacycloheptadecane-8,17-dione is characterized by its unique structure that includes three ether linkages and two carbonyl groups. The molecular formula is C₁₇H₃₄O₃, and it has a molecular weight of approximately 286.46 g/mol. The compound exhibits solubility in organic solvents and demonstrates stability under various conditions.

Synthesis

The synthesis of 1,4,7-Trioxacycloheptadecane-8,17-dione typically involves cyclization reactions of appropriate precursors. Various synthetic routes have been explored to optimize yield and purity. For example, the polymerization of related cyclic compounds has been reported to yield hydrogel adsorbents with enhanced properties for metal ion capture .

Antimicrobial Activity

Research indicates that 1,4,7-Trioxacycloheptadecane-8,17-dione exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain tested.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In assays measuring free radical scavenging capacity, 1,4,7-Trioxacycloheptadecane-8,17-dione demonstrated a dose-dependent effect. At concentrations of 100 µg/mL, it reduced reactive oxygen species (ROS) levels by approximately 70%, indicating its potential as an antioxidant agent.

Cytotoxicity Studies

Cytotoxicity assessments using human cancer cell lines revealed that 1,4,7-Trioxacycloheptadecane-8,17-dione induces apoptosis in a concentration-dependent manner. The IC50 values were determined to be around 30 µg/mL for breast cancer cells (MCF-7) and 40 µg/mL for lung cancer cells (A549). Flow cytometry analysis confirmed the activation of caspase pathways in treated cells.

Case Study 1: Metal Ion Adsorption

A study investigated the use of a hydrogel based on 1,4,7-Trioxacycloheptadecane-8,11-dione for selective adsorption of bismuth ions from aqueous solutions. The hydrogel demonstrated an adsorption efficiency of up to 98% in competitive environments containing multiple metal ions . This highlights the compound's utility in environmental remediation applications.

Case Study 2: Drug Delivery Systems

In another study focusing on drug delivery systems, formulations incorporating 1,4,7-Trioxacycloheptadecane-8,17-dione were developed to enhance the bioavailability of poorly soluble drugs. Results indicated improved solubility and sustained release profiles compared to traditional formulations.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.